

# 3-Bromophenylglyoxal hydrate molecular weight

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## Compound of Interest

Compound Name: 3-Bromophenylglyoxal hydrate

Cat. No.: B010231

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## An In-depth Technical Guide to 3-Bromophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3-Bromophenylglyoxal hydrate**, focusing on its core molecular properties, chemical reactivity, and practical applications in research. As a bifunctional chemical probe, its utility extends from fundamental protein chemistry to targeted drug development initiatives. This document is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.

## Core Molecular & Physicochemical Profile

**3-Bromophenylglyoxal hydrate** is a specialized aromatic  $\alpha$ -dicarbonyl compound. Its true utility in a research context can only be appreciated by understanding its fundamental physicochemical properties, which dictate its handling, reactivity, and analytical signature.

The presence of the bromine atom on the phenyl ring and the hydrated glyoxal moiety defines its chemical behavior. The "hydrate" designation is critical; in aqueous solutions, the terminal aldehyde exists in equilibrium with its geminal diol form, 1-(3-bromophenyl)-2,2-dihydroxyethan-1-one, which is often the more stable and commercially available state<sup>[1][2]</sup>.

## Key Physicochemical Data

A summary of the essential quantitative data for **3-Bromophenylglyoxal hydrate** is presented below for rapid reference and comparison.

Property	Value	Source(s)
Molecular Weight	231.05 g/mol	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	[2][3][4]
CAS Number	106134-16-1	[1][3][4]
Canonical SMILES	O.O=CC(=O)C1=CC=CC(Br)=C1	[5]
Synonyms	(3-bromophenyl) (oxo)acetaldehyde hydrate, 1-(3-bromophenyl)-2,2-dihydroxyethan-1-one	[1][2]
Physical Form	Solid	[1]
Typical Purity	≥95%	[1][4]
Storage Conditions	Ambient Temperature	[1]

## Structural Elucidation: The Hydrate Equilibrium

The term "hydrate" is not incidental; it describes a specific structural state. The electrophilic nature of the aldehyde carbon in the glyoxal moiety promotes the addition of a water molecule to form a thermodynamically stable geminal diol. This equilibrium is fundamental to its handling and reactivity.

**Caption:** Chemical equilibrium between the anhydrous and hydrated forms.

## Chemical Reactivity and Applications

The primary utility of phenylglyoxal derivatives in biological research stems from their high specificity for the guanidinium group of arginine residues. This reaction provides a powerful tool for chemical biology and drug development.

## Mechanism of Arginine Modification

The two adjacent carbonyl groups of the glyoxal moiety are highly electrophilic. They react selectively with the nucleophilic guanidinium side chain of arginine under mild physiological

conditions (pH 7-8). This reaction results in the formation of a stable covalent adduct, effectively neutralizing the positive charge of the arginine residue and introducing a bulky bromophenyl group.

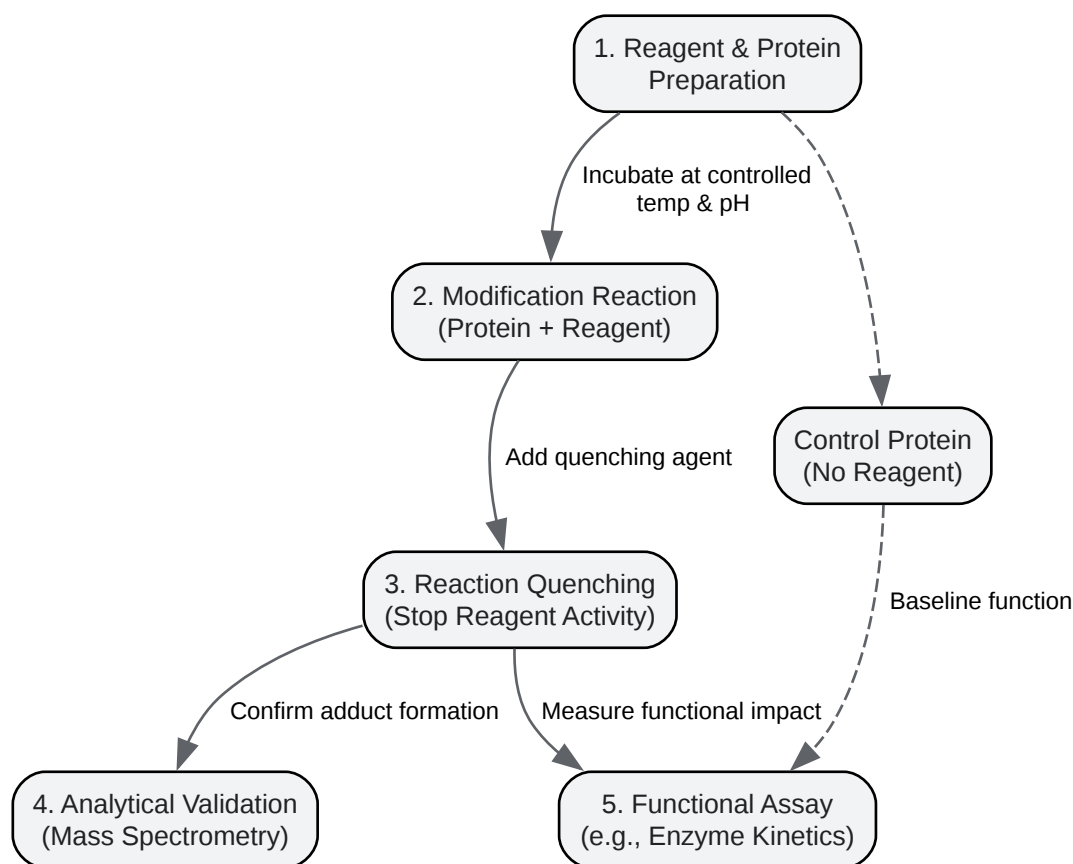
This modification is invaluable for:

- **Active Site Mapping:** If modification leads to a loss of protein function (e.g., enzymatic activity), it strongly implies the targeted arginine is located within a functionally critical region, such as an active site or a substrate-binding pocket.
- **Probing Protein-Protein Interactions:** Arginine residues are often key mediators of electrostatic interactions at protein interfaces. Their modification can disrupt these interactions, providing evidence for their role in complex formation.
- **Structural Biology:** The introduced bromophenyl group can serve as a heavy-atom label for X-ray crystallography, aiding in phase determination.

## Experimental Protocol: Arginine Modification for Functional Analysis

This protocol provides a robust, self-validating workflow for using **3-Bromophenylglyoxal hydrate** to probe the functional role of arginine residues in a target protein. The causality behind each step is explained to ensure technical and scientific integrity.

## Workflow Overview



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**Caption:** Experimental workflow for arginine modification and functional analysis.

## Step-by-Step Methodology

Objective: To determine if arginine modification by **3-Bromophenylglyoxal hydrate** impacts the biological activity of Protein-X.

Materials:

- **3-Bromophenylglyoxal hydrate** (CAS 106134-16-1)
- Purified Protein-X
- Reaction Buffer: 50 mM HEPES or Bicine, pH 7.5. Causality: These buffers are chosen because they lack primary amines that could non-specifically react with the glyoxal.

- Quenching Solution: 1 M Tris-HCl, pH 8.0. Causality: Tris contains a primary amine that rapidly consumes excess, unreacted glyoxal, effectively stopping the modification reaction.
- Desalting columns or dialysis equipment.
- Mass spectrometer (e.g., ESI-TOF) for validation.

#### Protocol:

- Preparation of Stock Solutions:
  - Prepare a 100 mM stock solution of **3-Bromophenylglyoxal hydrate** in methanol or ethanol. Causality: An organic solvent is used for the stock to ensure solubility and stability. The final concentration in the aqueous reaction will be low enough to not denature the protein.
  - Prepare the Reaction Buffer and equilibrate to the desired reaction temperature (typically 25°C or 37°C).
- Protein Preparation:
  - Buffer-exchange the purified Protein-X into the Reaction Buffer to a final concentration of 1-5 mg/mL. This removes any interfering substances from the purification process.
  - Remove a small aliquot to serve as the "Unmodified Control."
- Modification Reaction:
  - Add the **3-Bromophenylglyoxal hydrate** stock solution to the Protein-X solution to achieve a final molar excess of 20- to 100-fold over the protein concentration. Causality: A molar excess drives the reaction to completion. The optimal excess should be determined empirically via a titration experiment.
  - Incubate the reaction at a constant temperature for a defined period (e.g., 2 hours). It is advisable to take time points (e.g., 0, 30, 60, 120 min) to monitor the reaction progress.
- Quenching the Reaction:

- Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature to ensure all unreacted glyoxal is consumed.
- Post-Reaction Cleanup:
  - Immediately remove excess reagent and quenching buffer from the modified protein sample using a desalting column or dialysis against the Reaction Buffer. This is critical for downstream functional assays.
- Analytical Validation (Self-Validating Step):
  - Analyze both the "Unmodified Control" and the "Modified Sample" by mass spectrometry.
  - Expected Result: An increase in the molecular weight of the modified protein corresponding to the mass of the adduct ( $C_8H_5BrO = 211.96$  Da, assuming loss of  $H_2O$  and  $2H$  from arginine). This step provides direct, unambiguous evidence that the modification occurred.
- Functional Assay:
  - Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) on both the control and modified protein samples.
  - Interpretation: A significant decrease in activity in the modified sample compared to the control indicates that one or more modified arginine residues are critical for protein function.

## Safety and Handling

As a reactive chemical, proper handling of **3-Bromophenylglyoxal hydrate** is essential.

- Hazards: It is classified as an irritant. Contact with skin, eyes, and mucous membranes should be avoided[3]. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and

chemical-resistant gloves.

- Storage: Store in a tightly sealed container in a cool, dry place, consistent with ambient storage recommendations[1].

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